molecular formula C9H8N2O B064361 1-(1H-Benzo[d]imidazol-4-yl)ethanone CAS No. 159724-51-3

1-(1H-Benzo[d]imidazol-4-yl)ethanone

Cat. No. B064361
M. Wt: 160.17 g/mol
InChI Key: HQWFHRRBDCBYQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including “1-(1H-Benzo[d]imidazol-4-yl)ethanone” , often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. For instance, a general, inexpensive, and versatile method has been designed for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine, showcasing the diversity of synthetic approaches available for such compounds (Zhan et al., 2019).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a fused imidazole ring to a benzene ring, forming the benzimidazole core. The structural analysis often involves X-ray crystallography, which provides insights into the arrangement of atoms within the molecule and the dihedral angles formed between various planes in the compound. For example, the synthesis and structure of ethyl 2,4-dimethylpyrido[1,2-a]benzimidazole-3-carboxylate demonstrate the intricacies of molecular geometry within the benzimidazole derivatives (Zhu et al., 2012).

Scientific Research Applications

Antioxidant Potential of Chromones

Chromones, including compounds structurally related to 1-(1H-Benzo[d]imidazol-4-yl)ethanone, have been identified for their significant antioxidant potential. These compounds exhibit a wide range of biological activities attributed to their capacity to neutralize active oxygen and interrupt free radical processes, thereby potentially delaying or inhibiting cell impairment that leads to various diseases. Key features contributing to their radical scavenging activity include the double bond and a carbonyl group in the chromone nucleus, alongside specific hydroxyl groups which are essential for their efficacy. Methylation or glycosylation of these hydroxyl groups has been observed to decrease their radical scavenging potential, highlighting the importance of these functional groups in their antioxidant activity (Yadav et al., 2014).

Synthetic Approaches and Pharmacological Importance

1-(1H-Benzo[d]imidazol-4-yl)ethanone and its derivatives serve as core structures in the synthesis of pharmacologically important compounds. Recent reviews have focused on the synthetic procedures for compounds like 6H-Benzo[c]chromen-6-ones, highlighting their importance as secondary metabolites with considerable pharmacological significance. Due to the limited quantities produced by natural sources, synthetic methodologies, including Suzuki coupling reactions and reactions of chromenones with various reagents, have been developed to enhance the availability and efficiency of these compounds for therapeutic use (Mazimba, 2016).

Therapeutic Potential of Benzimidazole Derivatives

Benzimidazole, closely related to 1-(1H-Benzo[d]imidazol-4-yl)ethanone, has shown diverse biological and clinical applications. A wide array of pharmacological properties, including antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS activities, has been attributed to the benzimidazole nucleus and its varied substituents. This highlights the therapeutic potential of benzimidazole derivatives in drug discovery and development, underscoring their role in synthesizing new compounds for various therapeutic applications (Babbar et al., 2020).

Mannich Bases of Benzimidazole Derivatives

Mannich base derivatives of benzimidazole have been explored for their significant medicinal applications, including antibacterial, anthelmintic, antifungal, anti-inflammatory, antiviral, analgesic, and anti-convulsant activities. The versatility of the Mannich reaction in organic synthesis enables the creation of N-methyl derivatives and a variety of drug molecules, showcasing the importance of benzimidazole derivatives in medicinal chemistry (Vasuki et al., 2021).

Future Directions

Benzimidazole derivatives, including 1-(1H-Benzo[d]imidazol-4-yl)ethanone, have shown potential in drug discovery and development . Their role in synthesizing new compounds for various therapeutic applications underscores their importance in future research .

properties

IUPAC Name

1-(1H-benzimidazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6(12)7-3-2-4-8-9(7)11-5-10-8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWFHRRBDCBYQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=CC=C1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598718
Record name 1-(1H-Benzimidazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-Benzo[d]imidazol-4-yl)ethanone

CAS RN

159724-51-3
Record name 1-(1H-Benzimidazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 1H-benzoimidazole-4-carboxylic acid methoxy-methyl-amide (742 mg, 3.62 mmol) in THF (36 mL) at −78° C. was added MeLi (1.6M; 2.49 mL, 3.98 mmol) dropwise. The mixture was stirred at −78° C. for 2 hours before an additional 1.0 mol. eq. MeLi (2.3 mL) was added dropwise. The mixture was stirred at −78° C. for a further 2 hours before saturated aqueous NH4Cl solution was added and the mixture warmed to room temperature. Enough water was added to dissolve all solids and the phases were separated. The aqueous phase was extracted into CHCl3 (×3), dried and concentrated in vacuo to give a white solid. Trituration with EtOAc (5 mL) followed by collection by filtration and washing with 4:1 Et2O/EtOAc (5 mL) provided 1-(1H-benzoimidazol-4-yl)-ethanone (487 mg).
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